

The Enantiomer of Avibactam Sodium: A Technical Guide

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Compound of Interest

Compound Name: *ent-Avibactam sodium*

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Introduction

Avibactam is a potent, broad-spectrum β -lactamase inhibitor of the diazabicyclooctane class. It is used in combination with β -lactam antibiotics to treat serious infections caused by resistant Gram-negative bacteria. The biological activity of chiral molecules is often highly dependent on their stereochemistry. Avibactam possesses three chiral centers, leading to the possibility of multiple stereoisomers. The clinically approved and biologically active form is the (2S, 5R) stereoisomer. Its enantiomer, *ent*-Avibactam, possesses the opposite stereochemistry at all three chiral centers.

This technical guide provides a comprehensive overview of the enantiomer of Avibactam sodium, including its stereochemistry, and presents a detailed discussion of the synthesis and chiral separation methods relevant to its parent compound. It is important to note that while extensive research has been conducted on Avibactam, publicly available data directly comparing the quantitative biological activity of Avibactam and its enantiomer is scarce. This guide, therefore, focuses on the established data for Avibactam to provide a framework for understanding the potential properties and analytical considerations for its enantiomer.

Stereochemistry of Avibactam and its Enantiomer

Avibactam has a complex bicyclic structure with defined stereochemistry that is crucial for its inhibitory activity.

- Avibactam: [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
- ent-Avibactam (Enantiomer): [(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

The spatial arrangement of the substituents on the diazabicyclooctane core dictates the molecule's ability to fit into the active site of β -lactamase enzymes.

Stereochemistry of Avibactam and its enantiomer.

Biological Activity of Avibactam

Avibactam is a potent inhibitor of a wide range of serine β -lactamases, including Ambler class A, class C, and some class D enzymes. Its mechanism of action involves the formation of a stable, covalent acyl-enzyme intermediate, which effectively inactivates the β -lactamase.

Quantitative Data: In Vitro Inhibitory Activity of Avibactam

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of Avibactam against various clinically relevant β -lactamases. Note: Corresponding quantitative data for ent-Avibactam is not readily available in the reviewed scientific literature.

β -Lactamase Enzyme	Ambler Class	Organism Source	Avibactam IC50 (nM)	Reference
TEM-1	A	Escherichia coli	8	[1]
CTX-M-15	A	Escherichia coli	5	[1]
KPC-2	A	Klebsiella pneumoniae	4	[2]
SHV-1	A	Klebsiella pneumoniae	9	[2]
AmpC	C	Pseudomonas aeruginosa	110	[2]
P99	C	Enterobacter cloacae	170	[2]
OXA-10	D	Pseudomonas aeruginosa	1300	[2]
OXA-48	D	Klebsiella pneumoniae	460	[2]

Experimental Protocols

β -Lactamase Inhibition Assay (General Protocol)

The inhibitory activity of a compound against a specific β -lactamase is typically determined using a spectrophotometric assay with a chromogenic substrate, such as nitrocefin. The hydrolysis of nitrocefin by the β -lactamase results in a color change that can be monitored over time.

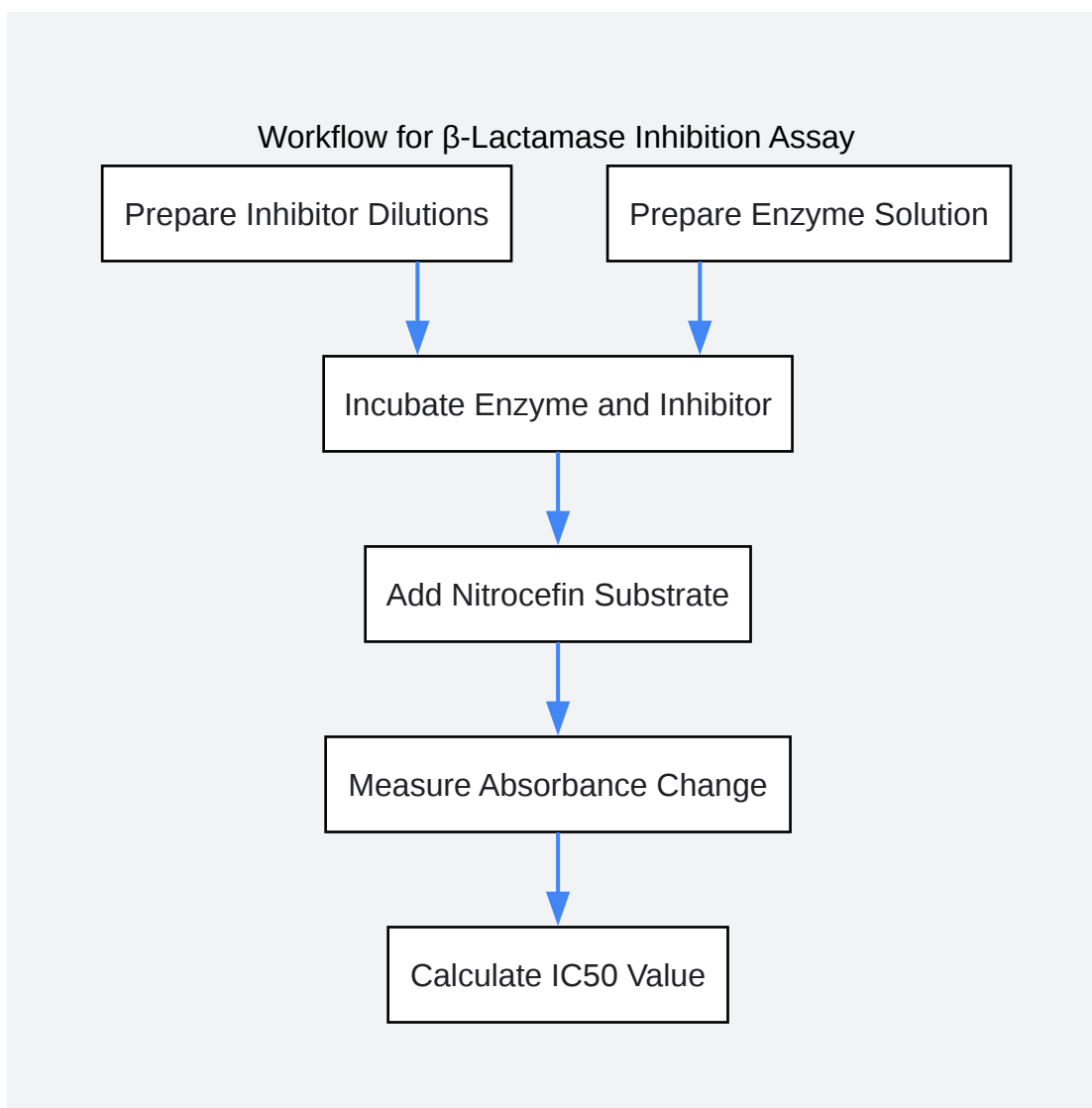
Materials:

- Purified β -lactamase enzyme
- Nitrocefin (chromogenic substrate)
- Inhibitor compound (e.g., Avibactam or its enantiomer)

- Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of the inhibitor compound in the assay buffer.
- In a 96-well plate, add a fixed concentration of the β -lactamase enzyme to each well containing the different concentrations of the inhibitor.
- Incubate the enzyme-inhibitor mixture for a defined period at a controlled temperature (e.g., 30 minutes at 37°C) to allow for the formation of the enzyme-inhibitor complex.
- Initiate the reaction by adding a solution of nitrocefin to each well.
- Immediately monitor the change in absorbance at 486 nm over time using a microplate reader.
- The initial reaction rates are calculated for each inhibitor concentration.
- The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the initial reaction rates against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.



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Workflow for β -Lactamase Inhibition Assay.

Synthesis and Chiral Separation

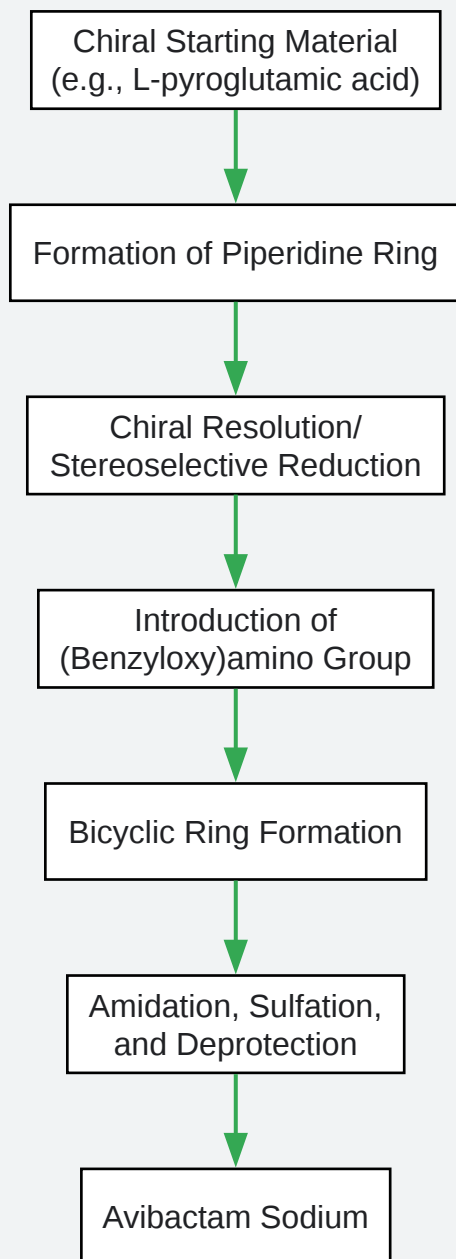
The synthesis of Avibactam involves multiple steps with the critical introduction of the correct stereochemistry. The separation of the desired (2S, 5R) enantiomer from other stereoisomers is a key challenge in the manufacturing process.

Synthetic Pathway Overview

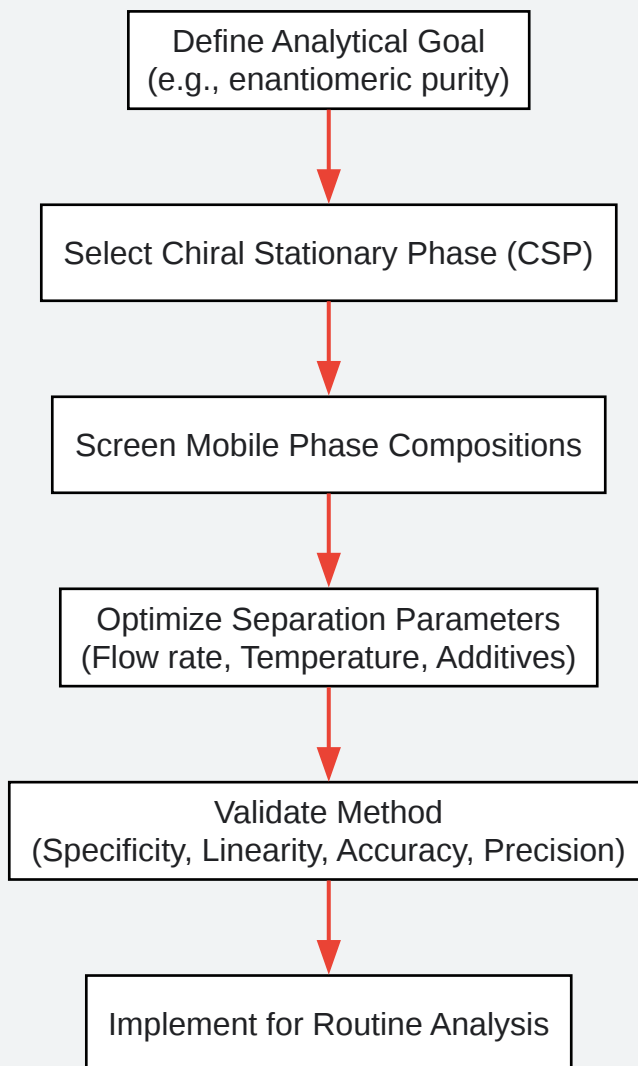
Several synthetic routes to Avibactam have been reported. A common strategy involves the use of a chiral starting material to establish the desired stereocenters early in the synthesis. The

following diagram illustrates a generalized synthetic pathway highlighting the key transformations.

Generalized Synthetic Pathway to Avibactam



Logical Workflow for Chiral HPLC Method Development



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